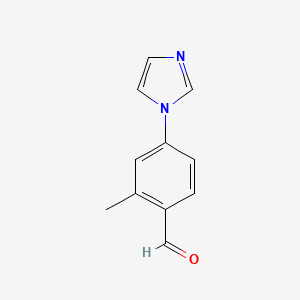

4-(1H-imidazol-1-yl)-2-methylbenzaldehyde

Description

Significance of the Imidazole-Benzaldehyde Structural Motif

The imidazole-benzaldehyde structural motif is a compelling scaffold in medicinal chemistry and organic synthesis due to the distinct and complementary properties of its two core components.

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. humanjournals.com It is considered a "privileged structure" in drug discovery because it is a component of many natural products, such as the amino acid histidine and purines, and is present in numerous clinically approved drugs. ajrconline.orghumanjournals.comneuroquantology.com The imidazole nucleus is known to be a versatile binding site that can interact with various biological molecules, leading to a broad spectrum of pharmacological activities. clinmedkaz.orgnih.gov Derivatives of imidazole have shown antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties, among others. neuroquantology.comnih.govijpsr.comresearchgate.net The presence of two nitrogen atoms allows the ring to act as both a hydrogen bond donor and acceptor, which can facilitate strong interactions with biological targets like enzymes and receptors and can improve a molecule's pharmacokinetic profile. humanjournals.comnih.gov

The benzaldehyde (B42025) moiety , on the other hand, serves as a foundational structure for the class of substituted aromatic aldehydes. wisdomlib.org These compounds are crucial intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, dyes, and agrochemicals. fiveable.menumberanalytics.com The aldehyde functional group is highly reactive and participates in a variety of chemical transformations, most notably condensation reactions. wisdomlib.orgnumberanalytics.com For example, the related compound 4-(1H-imidazol-1-yl)benzaldehyde is used as a reagent to synthesize compounds with antifungal and antibacterial activity. nih.gov This demonstrates how the aldehyde group acts as a chemical handle for building more elaborate, biologically active structures. chemicalbook.com

The combination of these two motifs in a single molecule, as seen in 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde, creates a compound that is pre-equipped with a biologically relevant imidazole core while retaining the synthetic versatility of an aromatic aldehyde.

Overview of the Compound within Substituted Aromatic Aldehydes and Imidazole Heterocycles

To fully appreciate the chemical character of this compound, it is essential to view it from the perspective of the two major chemical families to which it belongs.

As a Substituted Aromatic Aldehyde:

Substituted aromatic aldehydes are a class of organic compounds defined by an aldehyde group (–CHO) attached directly to an aromatic ring that bears additional functional groups. wisdomlib.orgfiveable.me In this compound, the benzene (B151609) ring is modified with both a methyl group and an imidazole group. These substituents significantly influence the electronic properties and reactivity of the aldehyde. fiveable.me The aldehyde group itself makes the aromatic ring less reactive towards electrophilic substitution but can be used to build molecular complexity through nucleophilic addition and condensation reactions. numberanalytics.comnumberanalytics.com This class of compounds serves as vital building blocks in the production of fine chemicals and pharmaceuticals. wisdomlib.orgnumberanalytics.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Benzaldehyde | C₇H₆O | 106.12 | The simplest aromatic aldehyde. egyankosh.ac.in |

| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | Benzaldehyde with a single methyl substituent. wikipedia.org |

| 4-(1H-imidazol-1-yl)benzaldehyde | C₁₀H₈N₂O | 172.18 | Parent compound without the 2-methyl group. nih.govsigmaaldrich.com |

| This compound | C₁₁H₁₀N₂O | 186.21 | Target compound with both imidazole and methyl substituents. chemscene.com |

As an Imidazole Heterocycle:

| Molecule/Class | Significance |

|---|---|

| Histidine | A naturally occurring essential amino acid. ajrconline.orgneuroquantology.com |

| Histamine | A biogenic amine involved in the immune response. humanjournals.com |

| Benzimidazole (B57391) | A fused-ring derivative found in various pharmaceuticals. mdpi.comresearchgate.net |

| Azole Antifungals (e.g., Ketoconazole) | A major class of drugs used to treat fungal infections. neuroquantology.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-imidazol-1-yl-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-6-11(3-2-10(9)7-14)13-5-4-12-8-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYGODVXSYCHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249382-59-9 | |

| Record name | 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 4 1h Imidazol 1 Yl 2 Methylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a key site for chemical modifications. Its electrophilic carbon atom is a target for nucleophiles, and the group as a whole can participate in various condensation and oxidation reactions. Aromatic aldehydes like 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde are generally less reactive than their aliphatic counterparts because the electron-donating resonance effect of the aromatic ring reduces the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org

The aldehyde group in compounds analogous to this compound readily undergoes nucleophilic addition. For instance, the aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165), where a hydride ion acts as the nucleophile. evitachem.com Another significant reaction is the addition of organometallic reagents, such as Grignard reagents, to form secondary alcohols. The addition of amines and their derivatives is also a characteristic reaction. For example, the reaction with hydrazines or substituted hydrazines, like guanylhydrazone, proceeds via nucleophilic addition to form hydrazones, which are compounds containing a carbon-nitrogen double bond. nih.gov

| Reaction Type | Nucleophile | Product Class |

|---|---|---|

| Reduction | Hydride (e.g., from NaBH₄) | Primary Alcohol |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol |

| Hydrazone Formation | Hydrazine Derivative (e.g., Guanylhydrazone) | Hydrazone |

Oxidation Reactions (e.g., to carboxylic acid)

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed, and photocatalytic methods have also been developed for the oxidation of substituted benzaldehydes. researchgate.net For example, the conversion of 4-chlorobenzaldehyde (B46862) to 4-chlorobenzoic acid can be achieved using photocatalysis in an air-saturated solvent mixture under simulated sunlight. researchgate.net

The oxidation of the closely related analogue, 4-(1H-imidazol-1-yl)benzaldehyde, yields 4-(1H-imidazol-1-yl)benzoic acid. chemicalbook.comresearchgate.net This transformation confirms the susceptibility of the aldehyde group to oxidation without affecting the imidazole (B134444) or benzene (B151609) rings under appropriate conditions. Standard laboratory procedures for aldehyde oxidation can be employed, such as treatment with potassium permanganate (B83412) or Jones reagent, although milder methods are often preferred to avoid side reactions. rsc.org

Condensation Reactions

Aldehydes that lack α-hydrogens, such as this compound, are excellent substrates for condensation reactions with compounds containing active methylene (B1212753) groups. Two of the most prominent examples are the Claisen-Schmidt and Knoevenagel condensations.

The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone or another aldehyde in the presence of a base to form an α,β-unsaturated carbonyl compound. wikipedia.orgtaylorandfrancis.com Specifically, 4-(1H-imidazol-1-yl)benzaldehyde has been shown to react with various substituted acetophenones in a methanolic sodium hydroxide (B78521) solution to produce imidazole-containing chalcones. researchgate.net These reactions are typically high-yielding and are a standard method for forming carbon-carbon double bonds. gordon.edunih.gov

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group), often catalyzed by a weak base like imidazole itself or piperidine. researchgate.netbeilstein-journals.org This reaction can be used to synthesize a variety of substituted alkenes. For instance, aromatic aldehydes react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield products such as arylmethylidenes. researchgate.netnih.gov

| Reaction Name | Reactant Partner | Typical Product | Reference Example |

|---|---|---|---|

| Claisen-Schmidt | Ketone (e.g., Acetophenone) | Chalcone (B49325) (α,β-Unsaturated Ketone) | Reaction with 3′-chloro-4′-fluoroacetophenone researchgate.net |

| Knoevenagel | Active Methylene Compound (e.g., Malononitrile) | Substituted Alkene | Reaction of aromatic aldehydes with malonodinitrile beilstein-journals.org |

Reactivity of the Imidazole Heterocycle

The imidazole ring in this compound is an N-substituted heterocycle. The nitrogen at position 1 is bonded to the phenyl ring, leaving the nitrogen at position 3 as a potential site for further reactions. The carbon atoms of the imidazole ring can also undergo substitution, although they are generally less reactive than those in benzene.

N-Alkylation and N-Acylation Reactions

Since the N-1 position is already substituted with the 2-methyl-4-formylphenyl group, further N-alkylation or N-acylation would occur at the N-3 position. This reaction, known as quaternization, results in the formation of a positively charged imidazolium (B1220033) salt. google.com The synthesis of such unsymmetrical imidazolium salts can be achieved by the direct quaternization of N-substituted imidazoles with various alkylating or arylating agents. rsc.orgorientjchem.org

Reagents such as alkyl halides (e.g., ethyl bromoacetate, phenacyl bromide) or arylboronic acids can be used to introduce new substituents at the N-3 position. rsc.orgorientjchem.org The reaction conditions, including the choice of solvent and base, can influence the efficiency of the quaternization. otago.ac.nzciac.jl.cn The resulting imidazolium salts are a class of ionic liquids and have applications as catalysts and in materials science.

Substitutions on the Imidazole Ring

Electrophilic aromatic substitution on the imidazole ring is a viable, though sometimes challenging, transformation. byjus.commasterorganicchemistry.com The reactivity of the C-H bonds in the imidazole core allows for their selective replacement. nih.gov In N-substituted imidazoles, direct arylation reactions, often catalyzed by palladium, can be used to functionalize the C-2, C-4, and C-5 positions. nih.gov The regioselectivity of these substitutions can be controlled by the choice of catalysts, ligands, and reaction conditions, allowing for the programmed synthesis of complex, polysubstituted imidazole derivatives. nih.gov

While the benzene ring is generally more susceptible to standard electrophilic aromatic substitution (SEAr) reactions like nitration or halogenation, the imidazole ring can also be functionalized under specific conditions. wikipedia.orgmakingmolecules.comlibretexts.org The presence of the existing N-aryl substituent influences the electron density and steric accessibility of the C-2, C-4, and C-5 positions, thereby directing the outcome of the substitution reaction.

Reactivity of the Methyl Group on the Benzene Ring

The methyl group at the C2 position of the this compound ring is a key site for chemical modification, offering pathways to a variety of derivatives. Its reactivity is influenced by the electronic effects of the adjacent aldehyde and the imidazole substituent. While specific studies on this exact molecule are not extensively documented, the expected reactivity can be inferred from established transformations of substituted toluenes and related methylarenes. The primary reactions involving this methyl group are oxidation and halogenation.

Oxidation: The benzylic protons of the methyl group are susceptible to oxidation, which can lead to the formation of a primary alcohol, an aldehyde, or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), are expected to oxidize the methyl group completely to a carboxylic acid, yielding 4-(1H-imidazol-1-yl)phthalic acid. mnstate.edu

Controlled oxidation to the aldehyde stage can be more challenging but may be achieved using specific reagents that convert the methyl group to an intermediate that resists further oxidation. ncert.nic.in For instance, the Etard reaction, which utilizes chromyl chloride (CrO₂Cl₂), is a classic method for the selective oxidation of a methyl group on an aromatic ring to an aldehyde. ncert.nic.in Another approach involves the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), which is known for the selective side-chain oxidation of alkyl-substituted arenes to aldehydes. thieme-connect.de Electrochemical oxidation methods have also emerged as a powerful tool for the site-selective oxidation of methyl groups on heterocyclic compounds to form aldehydes or their acetal (B89532) derivatives. nih.gov

Halogenation: The methyl group can also undergo free-radical halogenation at the benzylic position, typically under UV irradiation or in the presence of a radical initiator. wikipedia.org This reaction proceeds via a free-radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the methyl group, followed by reaction with a halogen molecule to form the benzyl (B1604629) halide. wikipedia.org Depending on the reaction stoichiometry, mono-, di-, or tri-halogenated products can be obtained. libretexts.org For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is a common method for benzylic bromination. These halogenated intermediates are versatile synthons for further functionalization, for example, through nucleophilic substitution reactions.

The following table summarizes the potential oxidation and halogenation reactions of the methyl group in this compound.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation | ||

| Complete Oxidation | KMnO₄ or H₂CrO₄ | 4-(1H-imidazol-1-yl)phthalic acid |

| Partial Oxidation | CrO₂Cl₂ (Etard reaction) | 4-(1H-imidazol-1-yl)isophthalaldehyde |

| Ce(IV) ammonium nitrate (CAN) | 4-(1H-imidazol-1-yl)isophthalaldehyde | |

| Halogenation | ||

| Bromination | N-Bromosuccinimide (NBS), initiator | 2-(bromomethyl)-4-(1H-imidazol-1-yl)benzaldehyde |

| Chlorination | Cl₂, UV light | 2-(chloromethyl)-4-(1H-imidazol-1-yl)benzaldehyde |

Overall Molecular Transformations and Reaction Mechanisms

The presence of three distinct functional moieties—the aldehyde, the methyl group, and the imidazole ring—on the this compound scaffold allows for a wide array of molecular transformations. These transformations can be designed to modify a single functional group or to effect a more complex, multi-step synthesis, leading to a diverse range of derivatives.

Reactions of the Aldehyde Group: The aldehyde function is a versatile handle for numerous chemical reactions. It can be readily oxidized to a carboxylic acid using mild oxidizing agents like silver oxide (Ag₂O) or more robust ones like potassium permanganate. researchgate.net Conversely, reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in

The aldehyde group is also a key participant in condensation reactions. For example, it can react with primary amines to form Schiff bases (imines). ncert.nic.in Condensation with activated methylene compounds, such as malonic acid derivatives in the Knoevenagel condensation, can lead to the formation of α,β-unsaturated systems. Furthermore, the aldehyde can engage in multicomponent reactions, which are efficient processes for building molecular complexity. For instance, it can be a component in the synthesis of highly substituted imidazoles or other heterocyclic systems. rsc.orgnih.gov

Sequential Transformations: The true synthetic potential of this compound lies in the sequential modification of its functional groups. For example, the methyl group could first be oxidized to a carboxylic acid, and then the original aldehyde group could be converted into another functional group. This would lead to the formation of a bifunctional molecule with a defined substitution pattern on the benzene ring.

An illustrative multi-step transformation could involve the following sequence:

Oxidation of the methyl group: Using a strong oxidizing agent like KMnO₄ to convert the methyl group into a carboxylic acid, forming 2-formyl-5-(1H-imidazol-1-yl)benzoic acid.

Protection of the aldehyde: The resulting aldehyde could be selectively protected, for example, as an acetal.

Modification of the carboxylic acid: The carboxylic acid could then be converted into an ester, an amide, or an acid chloride, allowing for a wide range of further reactions.

Deprotection of the aldehyde: Finally, removal of the protecting group would regenerate the aldehyde, yielding a molecule with a modified carboxylic acid derivative at the C2 position.

The imidazole ring itself is generally stable to many of the reaction conditions used to modify the aldehyde and methyl groups. pharmaguideline.com However, it can undergo N-alkylation or acylation, and the nitrogen atoms can also act as ligands for metal coordination. pharmaguideline.com

The reaction mechanisms for these transformations are well-established in organic chemistry. For instance, the oxidation of the aldehyde to a carboxylic acid with permanganate involves the formation of a manganese ester intermediate, which then collapses to give the carboxylic acid. The reduction with sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. Condensation reactions to form imines typically proceed through a hemiaminal intermediate. ncert.nic.in

The following table provides an overview of potential molecular transformations starting from this compound.

| Starting Functional Group | Transformation | Reagent(s) | Product Functional Group(s) |

| Aldehyde | Oxidation | Ag₂O or KMnO₄ | Carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | Primary alcohol | |

| Imine formation | R-NH₂ | Imine (Schiff base) | |

| Knoevenagel Condensation | Malonic acid derivative, base | α,β-unsaturated acid/ester | |

| Methyl Group | Oxidation | KMnO₄ | Carboxylic acid |

| Halogenation | NBS, initiator | Benzyl bromide | |

| Sequential | 1. Methyl Oxidation2. Aldehyde Reduction | 1. KMnO₄2. NaBH₄ | Carboxylic acid and Primary alcohol |

| 1. Aldehyde Protection2. Methyl Halogenation3. Nucleophilic Substitution4. Deprotection | 1. Ethylene glycol, acid2. NBS, initiator3. Nu⁻4. H₃O⁺ | Aldehyde and a new functional group from the nucleophile |

Computational and Theoretical Investigations

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. The subsequent sections detail the findings from DFT calculations performed on 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde.

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable conformation, corresponding to the minimum energy state on the potential energy surface. For this compound, these calculations predict a non-planar structure. The dihedral angle between the benzaldehyde (B42025) ring and the imidazole (B134444) ring is a critical parameter. Theoretical calculations indicate a twisted conformation, which is a result of the steric hindrance introduced by the methyl group at the ortho position of the benzaldehyde ring. This twisting influences the electronic interaction between the two ring systems. The predicted bond lengths and angles within the benzaldehyde and imidazole rings are consistent with those expected for aromatic systems, though minor distortions accommodate the steric strain.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is predominantly localized on the imidazole ring and the adjacent phenyl ring, indicating that this region is the primary site for electron donation. Conversely, the LUMO is mainly distributed over the benzaldehyde moiety, particularly the carbonyl group, which acts as the electron-accepting site. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.10 |

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used.

Understanding the charge distribution within a molecule is essential for predicting its reactive sites. Mulliken charge analysis provides a method for estimating the partial atomic charges. In this compound, the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group exhibit negative Mulliken charges, indicating they are electron-rich centers. The hydrogen atoms and the carbonyl carbon atom, in contrast, carry positive charges, marking them as electron-deficient sites.

The Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution. For this molecule, the MEP map shows regions of negative potential (typically colored red or yellow) concentrated around the carbonyl oxygen and the imidazole nitrogen atoms, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are found around the hydrogen atoms, indicating sites prone to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution. A higher value suggests greater stability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.175 |

| Chemical Hardness (η) | 2.075 |

Note: These values are calculated based on the HOMO and LUMO energies presented in Table 1.

Spectroscopic Property Prediction

Computational methods can also predict spectroscopic properties, providing a valuable comparison with experimental data.

Theoretical vibrational analysis can predict the infrared spectrum of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule. For this compound, the characteristic vibrational frequencies have been calculated. The most prominent predicted peaks include the C=O stretching vibration of the aldehyde group, typically found in the region of 1700-1720 cm⁻¹. Other significant vibrations include the C-H stretching of the aromatic rings and the methyl group, as well as the C=N and C=C stretching vibrations of the imidazole and phenyl rings. These theoretical predictions can aid in the assignment of experimental IR spectra.

Table 3: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Aldehyde) | 1715 |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch (Methyl) | 2920-2980 |

| Aromatic C=C Stretch | 1500-1600 |

Note: Calculated frequencies are often scaled to better match experimental values.

Ultraviolet-Visible (UV-Vis) Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed in an experimental UV-Vis spectrum.

For this compound, it is anticipated that the electronic spectrum would be influenced by π→π* transitions involving the benzaldehyde and imidazole rings. The substitution pattern, including the methyl group, would likely cause shifts in the absorption maxima compared to simpler analogs. A typical TD-DFT calculation would provide a table of the lowest singlet-singlet electronic transitions, as illustrated with hypothetical data in the table below. The calculations are often performed using a functional like B3LYP with a suitable basis set, and solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM). nih.govresearchgate.net

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.35 | 285 | 0.25 | HOMO -> LUMO |

| S2 | 4.98 | 249 | 0.18 | HOMO-1 -> LUMO |

| S3 | 5.52 | 225 | 0.32 | HOMO -> LUMO+1 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly those based on DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net These predictions are valuable for structure elucidation and for assigning experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

While no specific computational NMR studies for this compound were identified, experimental data for related fragments like 2-methylbenzaldehyde (B42018) are available. rsc.org For 2-methylbenzaldehyde, the aldehyde proton (CHO) resonates at approximately 10.26 ppm, and the methyl protons (CH₃) appear around 2.66 ppm. rsc.org The aromatic protons show signals in the range of 7.25-7.79 ppm. rsc.org The carbonyl carbon has a chemical shift of about 192.8 ppm, and the methyl carbon is at 19.9 ppm. rsc.org

A theoretical study on this compound would involve geometry optimization followed by GIAO calculations. The predicted chemical shifts would then be compared with experimental data if available, often showing good agreement. The table below presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for the target molecule, illustrating the expected output from such a computational study.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CHO | 10.3 | C=O | 192.5 |

| Ar-H | 7.4-8.0 | Ar-C | 120-145 |

| Im-H | 7.2-7.9 | Im-C | 118-138 |

| CH₃ | 2.7 | CH₃ | 20.5 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. ajchem-a.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular stability, and intermolecular interactions. ijsrset.com

For a molecule like this compound, MD simulations could be employed to explore the rotational barrier around the single bond connecting the benzaldehyde and imidazole rings. This would reveal the preferred dihedral angle and the energy landscape associated with this rotation, thus identifying the most stable conformations.

Although specific MD studies on this compound are not available, research on other imidazole derivatives has utilized MD simulations to assess the stability of ligand-receptor complexes and to understand intermolecular interactions. researchgate.netresearchgate.net A typical MD simulation would track the root-mean-square deviation (RMSD) of the atomic positions over time to assess structural stability. The analysis of the trajectory can also reveal dynamic hydrogen bonding and other non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework for analyzing the electron density distribution in molecules to characterize chemical bonding. gla.ac.uk By identifying critical points in the electron density (ρ), QTAIM provides a quantitative description of atomic and bond properties.

A key aspect of QTAIM is the analysis of bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. nih.gov The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are particularly informative. A negative Laplacian (∇²ρ(r) < 0) is indicative of a shared-electron (covalent) interaction, while a positive Laplacian (∇²ρ(r) > 0) suggests a closed-shell (ionic, hydrogen bond, or van der Waals) interaction. nih.govnih.gov

While a QTAIM analysis of this compound has not been reported, studies on other imidazole derivatives have successfully employed this method to characterize intramolecular and intermolecular interactions. nih.govnih.govresearchgate.net For the target molecule, QTAIM could be used to:

Characterize the nature of the C-N bond linking the two rings.

Analyze the covalent bonds within the aromatic rings and the substituent groups.

Investigate potential weak intramolecular interactions, such as C-H···N or C-H···O hydrogen bonds.

The table below provides an example of the type of data that would be generated from a QTAIM analysis for selected bonds in the molecule.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Type |

|---|---|---|---|

| C-N (inter-ring) | 0.25 | -0.5 | Covalent |

| C=O | 0.35 | -0.8 | Polar Covalent |

| C-H (methyl) | 0.28 | -0.9 | Covalent |

Advanced Characterization Techniques and Spectroscopic Analysis

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure by analyzing the interaction of the compound with electromagnetic radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is anticipated around 1680–1700 cm⁻¹. iucr.org Aromatic C=C stretching vibrations from both the benzene (B151609) and imidazole (B134444) rings are expected in the 1480–1610 cm⁻¹ region. iucr.org The stretching vibrations for the C-H bonds of the aromatic rings and the aldehyde are typically found around 3100-3150 cm⁻¹ and 2700-2850 cm⁻¹ (often as a pair of bands, known as a Fermi doublet), respectively. iucr.org Vibrations associated with the imidazole ring, such as C=N and C-N stretching, are also expected. researchgate.netacs.org

Table 2: Predicted FT-IR Characteristic Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3150 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2950 | Weak-Medium |

| Aldehyde C-H Stretch (Fermi doublet) | 2850 - 2800 & 2750 - 2700 | Medium |

| Aldehyde C=O Stretch | 1700 - 1680 | Strong |

| Aromatic C=C and C=N Stretch | 1610 - 1480 | Medium-Strong |

Note: Predicted values are based on characteristic frequencies for substituted benzaldehydes and imidazoles. iucr.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions due to the extensive conjugated system involving the benzaldehyde (B42025) and imidazole rings. Aromatic aldehydes typically exhibit strong absorption bands in the UV region. For instance, 4-hydroxybenzaldehyde (B117250) shows a maximum absorption (λmax) at 285 nm. nist.gov The extended conjugation provided by the imidazole substituent at the 4-position would likely shift this absorption to a longer wavelength (a bathochromic shift). A weaker n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed at longer wavelengths.

Mass Spectrometry (EI-MS, HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation patterns, valuable structural information.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the precise mass of the molecular ion [M]⁺, confirming the elemental formula of C₁₁H₁₀N₂O. The calculated exact mass is 186.0793 Da.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is fragmented, and the resulting pattern is a fingerprint of its structure. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 186. Key fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion [M-1]⁺ (m/z 185), which is often the base peak. nist.govyoutube.com Another common fragmentation is the loss of the carbonyl group (CO) as a neutral molecule, leading to an [M-29]⁺ ion (m/z 157). youtube.comdocbrown.info Further fragmentation of the aromatic and imidazole rings would lead to additional characteristic ions.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 186 | [C₁₁H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 185 | [C₁₁H₉N₂O]⁺ | Loss of H radical from aldehyde ([M-H]⁺) |

| 157 | [C₁₀H₉N₂]⁺ | Loss of CO from [M-H]⁺ ion |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzaldehyde moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: Fragmentation predictions are based on established patterns for aromatic aldehydes. nist.govyoutube.comdocbrown.info

Diffraction Methods

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound has not been reported, the structure of the closely related 4-(1H-imidazol-1-yl)benzaldehyde provides significant insight. iucr.orgresearchgate.net

In the reported structure of 4-(1H-imidazol-1-yl)benzaldehyde, the molecule is not perfectly planar; there is a dihedral angle of 24.58 (7)° between the mean planes of the imidazole and benzene rings. iucr.org The crystal packing is stabilized by weak C—H···O and C—H···N intermolecular hydrogen bonds. iucr.org

For this compound, it is expected that the introduction of the methyl group at the ortho position (C2) would introduce steric hindrance. This could potentially increase the dihedral angle between the phenyl and imidazole rings, further disrupting the planarity of the molecule. This steric effect would also influence the crystal packing motif, potentially leading to different intermolecular interactions and unit cell parameters compared to its non-methylated counterpart.

Table 4: Crystallographic Data for the Analogous Compound 4-(1H-imidazol-1-yl)benzaldehyde

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8646 (7) |

| b (Å) | 23.361 (3) |

| c (Å) | 6.2238 (7) |

| β (°) | 108.750 (4) |

| V (ų) | 807.61 (17) |

| Z | 4 |

Source: Data for the non-methylated analogue, 4-(1H-imidazol-1-yl)benzaldehyde. iucr.org

Chromatographic Purity and Separation Techniques (TLC, Column Chromatography)

Chromatographic techniques are indispensable for monitoring reaction progress, isolating final products, and assessing their purity. Thin-Layer Chromatography (TLC) and column chromatography are fundamental methods used in the purification and analysis of this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and sensitive technique used to qualitatively monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a specific solvent or solvent mixture (eluent).

The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). The distance traveled by a compound relative to the solvent front is known as the retention factor (Rf), a characteristic value for a specific compound in a particular solvent system. For this compound, various solvent systems can be employed to achieve optimal separation from starting materials and byproducts. The choice of eluent is critical and is determined empirically. Visualization of the spots on the TLC plate is often achieved under UV light, or by using staining agents like potassium permanganate (B83412) or iodine. rsc.org

Column Chromatography

For the purification of this compound on a larger scale, column chromatography is the method of choice. rsc.org This technique operates on the same principles as TLC but is used for preparative purposes. A glass column is packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column and is then eluted with a carefully selected solvent system.

The selection of the mobile phase is guided by preliminary TLC analysis. For compounds with moderate polarity, such as this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is often effective. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. For instance, a common solvent system for the purification of similar benzimidazole (B57391) derivatives involves a mixture of ethyl acetate and hexane. researchgate.net Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. The solvent is then removed from the combined pure fractions, typically by rotary evaporation, to yield the purified this compound.

Table 1: Chromatographic Purification Parameters for Imidazole Derivatives

| Parameter | Description | Typical Values/Systems |

|---|---|---|

| Stationary Phase | The solid adsorbent used in both TLC and column chromatography. | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent or mixture of solvents used to move the compounds. | Ethyl Acetate/Hexane, Ethyl Acetate/Petroleum Ether, Dichloromethane/Methanol |

| Visualization | Method used to see the separated compounds on a TLC plate. | UV light (254 nm), Iodine vapor, Potassium permanganate stain |

| Retention Factor (Rf) | A ratio used to identify compounds in TLC. | Dependent on the specific solvent system used. |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound.

The analysis is performed using a CHN analyzer, where a small, precisely weighed sample of the purified compound is combusted in a stream of oxygen at high temperatures. This combustion converts all carbon into carbon dioxide (CO2), hydrogen into water (H2O), and nitrogen into nitrogen gas (N2) or nitrogen oxides (which are then reduced to N2). These combustion products are then separated and quantified by a detector, typically using thermal conductivity measurements.

The experimentally determined mass percentages of C, H, and N are then compared with the theoretical values calculated from the molecular formula of this compound (C11H10N2O). A close agreement between the found and calculated values, generally within ±0.4%, provides strong evidence for the compound's elemental composition and purity.

Table 2: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical (%) | Found (%) |

|---|---|---|---|

| Carbon (C) | C11H10N2O | 70.95 | Data not available in searched literature |

| Hydrogen (H) | C11H10N2O | 5.41 | Data not available in searched literature |

| Nitrogen (N) | C11H10N2O | 15.04 | Data not available in searched literature |

Applications in Advanced Materials and Supramolecular Chemistry

Role in Supramolecular Assembly

Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined, higher-order structures. The functional groups within 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde make it a promising candidate for constructing complex supramolecular systems through various non-covalent forces.

Hydrogen Bonding Networks

The imidazole (B134444) moiety is a key player in forming hydrogen bonds, as it contains both a hydrogen bond donor (the N-H group, if protonated or in specific tautomeric forms) and acceptor (the imine nitrogen). The imine nitrogen (N3) of the imidazole ring is the primary site for accepting hydrogen bonds. In the solid state, molecules of the related compound 4-(1H-imidazol-1-yl)benzaldehyde are held together by weak C—H···N and C—H···O interactions. nih.gov It is expected that this compound would engage in similar C-H···N interactions involving the imidazole ring. These interactions, along with potential C-H···O bonds with the aldehyde group, can guide the molecules to form extended one-, two-, or three-dimensional networks.

| Potential Hydrogen Bond Interactions | Description |

| Imidazole C-H···N (Imidazole) | An intermolecular interaction where a hydrogen atom on one imidazole ring interacts with the nitrogen atom of a neighboring imidazole ring. |

| Phenyl C-H···N (Imidazole) | A hydrogen atom from the benzaldehyde's phenyl ring can interact with the nitrogen acceptor of the imidazole ring on an adjacent molecule. |

| C-H···O (Aldehyde) | Hydrogen atoms from either the imidazole or phenyl rings can form weak hydrogen bonds with the oxygen atom of the aldehyde group. |

π-π Stacking Interactions

The planar aromatic systems of the imidazole and phenyl rings are capable of engaging in π-π stacking interactions, which are crucial for the stabilization of supramolecular architectures. In the crystal structure of 4-(1H-imidazol-1-yl)benzaldehyde, molecules exhibit an offset face-to-face stacking arrangement of the arene rings, with a centroid-to-centroid distance of 3.7749 Å. nih.gov For this compound, similar stacking is anticipated. The ortho-methyl group may influence the geometry of this stacking, potentially leading to a greater offset or a different packing motif due to steric hindrance, which could, in turn, affect the material's bulk properties.

Coordination-Driven Self-Assembly

Coordination-driven self-assembly utilizes the formation of coordinate bonds between metal ions and organic ligands to construct discrete, large-scale supramolecular structures like metallamacrocycles and cages. The imidazole group is an excellent N-donor ligand for various metal ions. wikipedia.org The monodentate nature of the imidazole ring in this compound makes it a suitable "monotopic" ligand. When combined with metal ions that provide specific coordination angles (e.g., 90° or 180°), it can participate in the formation of well-defined metallo-supramolecular architectures. The stronger binding of imidazole-based linkers compared to traditional pyridyl donors has been noted, highlighting their potential in constructing robust metal-based assemblies. wikipedia.org

Ligand Design for Coordination Complexes

The ability of the imidazole nitrogen to coordinate strongly with metal ions makes this compound a valuable ligand for designing a variety of coordination complexes.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are widely used in the rational design of MOFs. figshare.com While this specific ligand has not been extensively reported in MOF synthesis, its structure suggests it could function as a monodentate ligand, coordinating to metal centers through the imidazole nitrogen.

To be used as a primary linker for building extended frameworks, the aldehyde group would likely need to be converted into a carboxylate group, transforming the molecule into a bifunctional linker with both N-donor and O-donor sites. Such modifications are common in ligand design for MOFs. For instance, ligands incorporating both imidazolyl and carboxylate groups have been used to create numerous coordination polymers with diverse structures and properties, including gas adsorption and luminescence. rsc.orgjocpr.com The presence of the methyl group could influence the pore size and chemical environment within a resulting MOF, potentially tuning its properties for specific applications like selective gas separation or catalysis.

| Component | Role in MOF/Coordination Polymer Formation |

| Imidazole Group | Acts as the primary N-donor coordination site to link with metal ions. |

| Phenyl Ring | Functions as a rigid spacer to control the distance between metal nodes. |

| Aldehyde Group | Can be functionalized (e.g., to a carboxylate) to act as a secondary binding site, enabling the formation of extended networks. |

| Methyl Group | Influences the steric environment around the coordination site and can modify the porosity and surface properties of the final framework. |

Transition Metal Complexes

The imidazole ring readily coordinates to a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). wikipedia.orgresearchgate.net As a ligand, this compound would be expected to form stable complexes with these metals. The imine nitrogen of the imidazole ring acts as a sigma-donor, forming a coordinate bond with the metal center. wikipedia.org

The steric bulk of the 2-methylphenyl group could influence the coordination number and geometry of the resulting metal complex. For instance, in an octahedral complex, the methyl group might sterically clash with other ligands, potentially favoring the formation of complexes with lower coordination numbers or distorted geometries. This steric influence can be a useful tool in coordination chemistry for fine-tuning the electronic and catalytic properties of metal centers.

Catalytic Applications of this compound in Advanced Materials and Supramolecular Chemistry

The unique molecular architecture of this compound, which combines a reactive aldehyde group with a versatile imidazole ring, positions it as a compound of significant interest in the field of catalysis. The imidazole moiety can act as a nucleophilic catalyst or a precursor to N-heterocyclic carbenes (NHCs), while the benzaldehyde (B42025) group can participate in a variety of organic transformations. This dual functionality opens up avenues for its application in both organocatalysis and as a ligand in heterogeneous catalysis.

Organocatalysis

The imidazole ring is a well-established motif in the realm of organocatalysis, capable of promoting chemical reactions without the need for metal catalysts. The catalytic activity of imidazole is attributed to its ability to act as a nucleophile or a base. In the context of this compound, the imidazole nitrogen can initiate catalytic cycles in various organic transformations.

Furthermore, the imidazole moiety can be readily converted into an imidazolium (B1220033) salt, which are precursors to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts known for their ability to mediate a wide range of chemical reactions, including benzoin (B196080) condensations, Stetter reactions, and transesterifications. The generation of an NHC from an imidazolium salt typically involves deprotonation at the C2 position of the imidazole ring using a strong base.

The resulting carbene is a potent nucleophile that can react with electrophiles, such as aldehydes, to form key intermediates that drive catalytic cycles. For instance, in the classic benzoin condensation, an NHC adds to an aldehyde to form a Breslow intermediate, which then acts as an acyl anion equivalent. This reactivity allows for the umpolung (polarity reversal) of the aldehyde's carbonyl carbon, enabling reactions that are otherwise difficult to achieve.

The presence of the 2-methylbenzaldehyde (B42018) group within the same molecule offers intriguing possibilities for intramolecular catalysis or for the design of catalysts with specific steric and electronic properties. The methyl group at the ortho position of the benzaldehyde ring can influence the reactivity and selectivity of catalytic reactions by introducing steric hindrance.

Below is a table summarizing the types of organocatalytic reactions where imidazole and NHC catalysts are commonly employed, and by extension, where this compound could potentially be applied.

| Catalytic Reaction | Catalyst Type | Role of Catalyst | Potential Application of this compound |

| Benzoin Condensation | N-Heterocyclic Carbene (NHC) | Forms Breslow intermediate, acts as acyl anion equivalent | As a precursor to an NHC catalyst for the condensation of aldehydes. |

| Stetter Reaction | N-Heterocyclic Carbene (NHC) | Catalyzes the conjugate addition of aldehydes to Michael acceptors | As a precursor to an NHC catalyst for carbon-carbon bond formation. |

| Transesterification | Imidazole / NHC | Acts as a nucleophilic catalyst to facilitate acyl transfer | As a direct organocatalyst or an NHC precursor for ester modification. |

| Acylation Reactions | Imidazole | Acts as an acyl transfer agent | As a catalyst for the acylation of alcohols and amines. |

Role in Heterogeneous Catalysis

The functional groups present in this compound make it a suitable candidate for incorporation into heterogeneous catalytic systems. Immobilizing this molecule onto a solid support can lead to the development of robust and recyclable catalysts, which are highly desirable for industrial applications.

The imidazole nitrogen atom can coordinate with various transition metals, making it an effective ligand in metal-catalyzed reactions. By anchoring this compound to a solid support, such as silica (B1680970), polymers, or metal-organic frameworks (MOFs), a heterogeneous catalyst can be prepared. The aldehyde group can also be utilized for covalent attachment to functionalized supports.

Once immobilized, the resulting material can be used in a variety of catalytic applications. For example, if complexed with a transition metal like palladium or copper, the supported catalyst could be active in cross-coupling reactions, such as Suzuki or Heck couplings. The solid nature of the catalyst would allow for easy separation from the reaction mixture and potential reuse over multiple cycles, enhancing the sustainability of the process.

The porous nature of many solid supports can also impart size and shape selectivity to the catalytic process, where only substrates of a certain dimension can access the active catalytic sites. The properties of the resulting heterogeneous catalyst, such as activity, selectivity, and stability, would be influenced by the nature of the solid support, the method of immobilization, and the specific metal center coordinated to the imidazole ligand.

The table below outlines potential applications of this compound in the development of heterogeneous catalysts.

| Type of Heterogeneous Catalyst | Method of Immobilization | Potential Catalytic Application | Advantages |

| Supported Metal Catalyst | Coordination of the imidazole nitrogen to a metal precursor, followed by immobilization on a support (e.g., silica, alumina). | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, oxidations. | Easy catalyst separation, recyclability, improved stability of the metal species. |

| Polymer-Supported Catalyst | Covalent attachment of the aldehyde or imidazole group to a functionalized polymer backbone. | Various organic transformations depending on the incorporated catalytic moiety. | Tunable catalyst properties, potential for use in flow chemistry. |

| Metal-Organic Framework (MOF) based Catalyst | Use as a functionalized ligand in the synthesis of MOFs. | Gas storage, separation, and catalysis within the porous framework. | High surface area, well-defined active sites, potential for shape-selective catalysis. |

Role As a Synthetic Building Block and Pharmaceutical Scaffold

Precursor in Organic Synthesis

The presence of the aldehyde functional group is key to the utility of 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde as a synthetic precursor. Aldehydes are well-known for their reactivity, participating in a wide array of chemical transformations that allow for the construction of diverse molecular architectures. This reactivity enables chemists to use the compound as a foundational block for building larger, more complex heterocyclic systems.

A significant application of this compound in organic synthesis is its use as a starting material for the preparation of chalcones. Chalcones are natural biocides and important intermediates in the synthesis of various heterocyclic compounds. researchgate.net They are characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system. nih.gov The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde. researchgate.netijres.org

In this context, this compound can react with various substituted acetophenones in the presence of a base, such as aqueous potassium hydroxide (B78521), to yield a series of imidazole-containing chalcones. researchgate.net These chalcone (B49325) intermediates can then be used to synthesize pyrimidine (B1678525) derivatives. researchgate.net The cyclization reaction of a chalcone with a compound like guanidine (B92328) hydrochloride or urea (B33335) in the presence of a base leads to the formation of the six-membered pyrimidine ring. researchgate.netpnrjournal.comsemanticscholar.org This two-step process provides a reliable pathway to novel pyrimidine compounds that feature the 4-(1H-imidazol-1-yl)-2-methylphenyl moiety.

Table 1: General Synthetic Pathway to Imidazole-Substituted Chalcones and Pyrimidines

| Step | Reactants | Reaction Type | Product Class |

|---|---|---|---|

| 1 | This compound + Substituted Acetophenone | Claisen-Schmidt Condensation | Imidazole-derived Chalcone |

The utility of this compound extends beyond chalcone and pyrimidine synthesis. The aldehyde group is a versatile handle for constructing a variety of other heterocyclic structures through condensation reactions. For instance, it can react with compounds containing active methylene (B1212753) groups or with various amines and hydrazines to form new ring systems.

Chalcones derived from this aldehyde are themselves valuable intermediates for synthesizing a range of five- and six-membered heterocycles, including pyrazoles, pyrazolines, and isoxazolines. researchgate.net Furthermore, the aldehyde can be condensed with thiosemicarbazide (B42300) to form thiosemicarbazones, a class of compounds known for their biological activities and ability to coordinate with metal ions. mdpi.com The reaction with various anilines can also produce Schiff bases, which are pivotal intermediates in organic synthesis. These transformations underscore the role of this compound as a key building block for accessing a wide diversity of complex heterocyclic molecules.

Scaffold for Drug Discovery and Medicinal Chemistry Research

The imidazole (B134444) ring is considered a "privileged" scaffold in medicinal chemistry. researchgate.net Its presence in natural products like the amino acid histidine and in numerous FDA-approved drugs highlights its biological significance. nih.govlifechemicals.com The imidazole nucleus is an electron-rich, five-membered aromatic heterocycle containing two nitrogen atoms, which allows it to engage in multiple forms of interactions with biological targets such as enzymes and receptors, including hydrogen bonding, and hydrophobic and van der Waals forces. nih.govnih.gov

The compound this compound is an attractive scaffold for drug discovery. Its structure combines the biologically important imidazole moiety with a chemically versatile benzaldehyde (B42025) group. This allows medicinal chemists to generate large libraries of novel imidazole derivatives by modifying the aldehyde, the methyl group, or the phenyl ring. The imidazole core often serves as the primary pharmacophore responsible for binding to a biological target, while modifications to the rest of the molecule can be used to fine-tune properties such as potency, selectivity, and pharmacokinetics.

The broad therapeutic potential of imidazole derivatives has been demonstrated across numerous disease areas. researchgate.netjchemrev.com They have been investigated for a wide range of pharmacological activities, making the this compound scaffold a valuable starting point for developing new drug candidates. nih.govnih.gov

Table 2: Therapeutic Areas of Interest for Imidazole-Based Compounds

| Therapeutic Area | Potential Application/Mechanism |

|---|---|

| Oncology | Kinase inhibition, anti-proliferative effects nih.govijsrtjournal.com |

| Infectious Diseases | Antibacterial, antifungal, antiviral, and antiparasitic agents nih.govjchemrev.com |

| Inflammation | Inhibition of inflammatory enzymes like COX-2 nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. For derivatives synthesized from this compound, SAR studies are crucial for optimizing their therapeutic potential. researchgate.net

These studies involve the systematic modification of the parent scaffold and the subsequent evaluation of the biological activity of the resulting analogues. Key areas for modification on the this compound scaffold include:

Transformation of the Aldehyde Group: Converting the aldehyde into other functional groups (e.g., alcohols, amines, carboxylic acids, or various heterocycles) can drastically alter the molecule's interaction with a target protein.

Substitution on the Phenyl Ring: Adding various substituents (e.g., halogens, alkyl, or alkoxy groups) to the phenyl ring can influence electronic properties, lipophilicity, and steric fit within a binding pocket.

Modification of the Methyl Group: Altering the methyl group can probe steric tolerance at that position.

By correlating these structural changes with changes in biological potency (e.g., IC₅₀ values), researchers can build a comprehensive SAR model. nih.gov This model helps to identify the key molecular interactions required for activity and guides the design of more potent and selective compounds for specific therapeutic targets. rsc.org For example, a QSAR (Quantitative Structure-Activity Relationship) study could correlate physicochemical properties of the derivatives with their activity, providing predictive models for designing new molecules. nih.govresearchgate.net

Table 3: Illustrative SAR Strategy for Derivatives of this compound

| Position of Modification | Type of Modification | Rationale for SAR Study |

|---|---|---|

| Aldehyde (CHO) group | Conversion to imine, oxime, or hydrazone | Explore hydrogen bond donor/acceptor capacity and steric bulk. |

| Phenyl Ring | Introduction of electron-donating or -withdrawing groups | Modulate electronic character and lipophilicity to enhance target binding. |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes

While established methods for the synthesis of similar N-arylated imidazoles, such as the reaction of a halo-benzaldehyde with imidazole (B134444) using a copper catalyst, provide a foundational approach, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde. nih.gov Exploration into greener solvents, lower catalyst loadings, and microwave-assisted reactions could significantly improve the synthesis efficiency. Furthermore, the development of one-pot synthesis methodologies, where multiple reaction steps are combined without the isolation of intermediates, would be a significant advancement for large-scale production. Investigating alternative coupling strategies that avoid the use of expensive or toxic catalysts is another key area for future synthetic development.

Exploration of New Chemical Transformations

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. Future research is expected to delve into novel reactions to generate a diverse library of derivatives with unique properties. For instance, its participation in multicomponent reactions could lead to the rapid assembly of complex molecular architectures. The exploration of its use in asymmetric catalysis, either as a ligand or a substrate, could yield chiral molecules of significant interest. Additionally, the imidazole ring can be further functionalized, offering another dimension for chemical modification. The synergistic reactivity of both the aldehyde and imidazole moieties could be exploited in tandem to create novel heterocyclic systems.

| Transformation Type | Potential Reagents | Resulting Functional Group/Molecule Type |

| Reductive Amination | Amines, Reducing Agents (e.g., NaBH(OAc)₃) | Substituted Amines |

| Wittig Reaction | Phosphonium Ylides | Alkenes |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | α,β-Unsaturated Compounds |

| Aldol Condensation | Ketones or other Aldehydes | β-Hydroxy Carbonyls |

| Schiff Base Formation | Primary Amines | Imines (Schiff Bases) |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound at a molecular level. Future research will likely employ advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, to elucidate its electronic structure, conformational preferences, and reactivity. researchgate.netajchem-a.com These studies can predict key properties like its frontier molecular orbitals (HOMO-LUMO gap), which are crucial for understanding its potential in electronic materials. researchgate.net Computational docking studies can also be used to predict its binding affinity to various biological targets, guiding the design of new therapeutic agents. By establishing robust structure-property relationships through computational modeling, researchers can rationally design new derivatives with tailored characteristics.

Innovative Applications in Materials Science

The unique electronic and structural features of this compound make it an attractive building block for novel materials. The imidazole moiety is known to coordinate with metal ions, suggesting its potential use in the synthesis of metal-organic frameworks (MOFs). rsc.org These materials have applications in gas storage, catalysis, and sensing. Furthermore, the aromatic nature of the compound, combined with the potential for extended conjugation through chemical modification, could lead to the development of new organic semiconductors or fluorescent materials. rsc.org Research into incorporating this molecule into polymer backbones could also yield materials with enhanced thermal stability or specific optical properties.

Design of Functional Molecular Systems

The ability of the imidazole ring to participate in hydrogen bonding and metal coordination, combined with the reactive aldehyde group, makes this compound an excellent candidate for the construction of functional molecular systems. Future research could focus on designing supramolecular assemblies, such as gels or liquid crystals, where the specific intermolecular interactions of this molecule play a key role. It could also serve as a key component in the development of molecular sensors, where a change in its chemical environment (e.g., binding of an analyte) leads to a detectable signal, such as a change in color or fluorescence. The design of photoresponsive molecular switches based on derivatives of this compound is another exciting possibility for future exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.